1,7,13-Trioxa-4,10,16-triazacyclooctadecane

Description

Overview of Macrocyclic Ligands and Their Significance in Chemical Research

In the realm of coordination chemistry, a macrocyclic ligand is defined as a cyclic molecule typically containing a ring of at least nine atoms, which includes three or more donor atoms (like oxygen, nitrogen, or sulfur). These donor atoms are capable of binding to a central metal ion. This structural arrangement gives rise to a phenomenon known as the "macrocyclic effect," where complexes formed with macrocyclic ligands are significantly more stable than those formed with their acyclic (non-cyclic) counterparts. This enhanced stability is a key reason for their importance in chemical research.

The significance of macrocyclic ligands is vast and multifaceted. They are crucial in the field of supramolecular chemistry, which studies chemical systems composed of multiple molecules. Their ability to selectively bind with specific ions based on size, charge, and geometry makes them invaluable as models for complex biological systems, such as metalloproteins and enzymes. Many naturally occurring and vital molecules, including heme (in hemoglobin), chlorophyll, and vitamin B12, contain macrocyclic cores. This has inspired chemists to design and synthesize novel macrocycles for diverse applications, including as catalysts, dyes and pigments, and as agents for ion transport.

Historical Context and Development of Crown Ethers and Aza-Crown Ethers

The field of synthetic macrocyclic chemistry was revolutionized in 1967 by Charles J. Pedersen, a chemist at DuPont. nih.gov In a moment of serendipity, while trying to synthesize a different compound, Pedersen isolated a crystalline by-product which he named "dibenzo-18-crown-6". nih.gov He discovered that this cyclic polyether had a remarkable ability to bind strongly with potassium cations. This discovery of "crown ethers"—so named because their three-dimensional structure resembles a crown when bound to a metal ion—opened up a new frontier in chemistry. xcessbio.com The nomenclature, such as 18-crown-6 (B118740), indicates the total number of atoms in the ring (18) and the number of those atoms that are oxygen (6). Pedersen's work on the synthesis and binding properties of these molecules earned him a share of the 1987 Nobel Prize in Chemistry. nih.govnih.gov

Following the discovery of crown ethers, researchers began to modify their structure to tune their properties. A significant development was the creation of aza-crown ethers , where one or more of the oxygen donor atoms in the crown ether ring are replaced by nitrogen atoms. nih.govepa.gov This substitution has a profound effect on the ligand's coordination properties. Nitrogen is less electronegative than oxygen, making its electron pair more available for bonding. Consequently, aza-crown ethers exhibit binding properties that are intermediate between the oxygen-rich crown ethers (which prefer alkali and alkaline-earth metals) and the all-nitrogen "peraza-crowns" or cyclic amines (which prefer heavy metal cations). europa.eu The development of aza-crown ethers expanded the scope of host-guest chemistry, leading to new applications in catalysis, biomedical imaging, and the design of artificial enzymes. chesci.comnih.gov

Definition and Structural Framework of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane

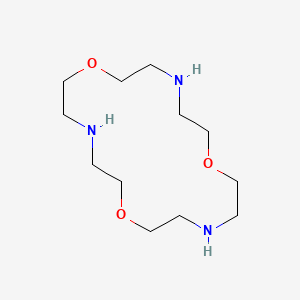

This compound is a specific type of aza-crown ether. Its name precisely describes its structure:

cyclooctadecane : It is based on an 18-membered ring.

Trioxa- : The ring contains three oxygen atoms.

triaza- : The ring contains three nitrogen atoms.

1,7,13-...-4,10,16- : These numbers, or "locants," specify the positions of the heteroatoms within the 18-membered ring. The oxygen atoms are at positions 1, 7, and 13, while the nitrogen atoms are at positions 4, 10, and 16.

This arrangement results in a macrocycle with the chemical formula C₁₂H₂₇N₃O₃. The ring consists of alternating oxygen and nitrogen donor atoms separated by ethylene (B1197577) (-CH₂-CH₂) bridges. This N₃O₃ set of donor atoms gives it the potential to coordinate with a variety of metal ions.

While the structural framework of this compound is well-defined, the parent compound itself is not extensively documented in scientific literature. Its primary significance lies in forming the core structure of more complex, naturally occurring molecules. A prominent example is Beauvericin (B1667859) , a mycotoxin whose systematic name is (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone. nih.gov The existence and nomenclature of this and related compounds confirm the foundational structure of the parent this compound ring.

Due to a lack of specific published research on the unsubstituted parent compound, a detailed discussion of its unique physical and chemical properties, synthesis, and applications is not possible at this time. The available scientific data focuses almost exclusively on its more complex derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1,7,13-trioxa-4,10,16-triazacyclooctadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3O3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h13-15H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTXRCNUPDEZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNCCOCCNCCOCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,7,13 Trioxa 4,10,16 Triazacyclooctadecane and Its Derivatives

Pioneering Synthetic Routes and Reaction Conditions

While specific pioneering synthetic routes exclusively for 1,7,13-Trioxa-4,10,16-triazacyclooctadecane are not extensively detailed in readily available literature, the general principles for the synthesis of related aza-crown ethers were established in the latter half of the 20th century. These early methods typically relied on the Williamson ether synthesis or related nucleophilic substitution reactions.

A common strategy for the synthesis of such mixed-heteroatom macrocycles involves the condensation of two precursor molecules, often a diol or its derivative with a diamine or its derivative, in a high-dilution environment to favor intramolecular cyclization over polymerization. For this compound, a plausible early synthetic approach would involve the reaction of a triamine precursor with a trioxa-containing dielectrophile.

A representative reaction, based on established principles of macrocyclization, would be the reaction of a compound like N,N',N''-tritosyl-diethylenetriamine with a di-O-alkylated triethylene glycol derivative where the terminal hydroxyl groups are converted to good leaving groups, such as tosylates. The tosyl groups on the amine nitrogens act as protecting groups and activate the adjacent N-H bonds for deprotonation. The reaction would be carried out in the presence of a strong base, such as sodium or potassium hydride, in a high-boiling point aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The subsequent removal of the tosyl protecting groups, typically through reduction with sodium in liquid ammonia (B1221849) or with lithium aluminum hydride, would yield the desired macrocycle.

Table 1: Representative Pioneering Reaction Conditions for Aza-Crown Ether Synthesis

| Parameter | Condition |

| Reactants | N-protected oligoamine, O-activated oligoethylene glycol |

| Solvent | DMF, THF, Dioxane |

| Base | NaH, KH, K2CO3 |

| Temperature | Room temperature to reflux |

| Concentration | High dilution (<0.1 M) |

| Protecting Groups | Tosyl, Benzyl |

| Deprotection | Na/NH3(l), LiAlH4, Catalytic Hydrogenation |

Modernized and Optimized Synthetic Protocols

Modern synthetic approaches for aza-crown ethers have focused on improving yields, reducing reaction times, and avoiding the often harsh conditions of classical methods. While specific optimized protocols for this compound are not widely published, advancements in macrocyclization techniques can be applied to its synthesis.

One significant improvement is the use of template-assisted synthesis. The presence of a suitable metal cation, such as an alkali or alkaline earth metal, can organize the precursor chains in a conformation that favors cyclization, thereby increasing the yield of the desired macrocycle even at higher concentrations. For an 18-membered ring like this compound, potassium or barium ions could potentially serve as effective templates.

Another modern approach involves the use of cesium carbonate as the base in DMF. The cesium effect is well-documented to enhance the efficiency of cyclization reactions in the synthesis of crown ethers and their aza-analogues. This is attributed to the ability of the large cesium cation to act as a template and to the increased nucleophilicity of the deprotonated amine.

Furthermore, solid-phase synthesis techniques have been developed for the preparation of some macrocycles, which can simplify purification and allow for combinatorial approaches to generate libraries of related compounds.

Derivatization Strategies and Functionalization of the Macrocyclic Core

The functionalization of the this compound core is crucial for tailoring its properties for specific applications, such as in sensing, separation, or catalysis. The secondary amine groups of the macrocycle are the primary sites for derivatization.

Attachment of Sidearms and Pendant Groups

The attachment of sidearms or pendant groups to the nitrogen atoms of the macrocyclic ring can significantly alter its complexation properties and introduce new functionalities. This is typically achieved through N-alkylation reactions. By reacting the parent macrocycle with an appropriate alkyl halide or tosylate, a wide variety of functional groups can be introduced.

For example, the introduction of chromogenic or fluorogenic sidearms can lead to the development of selective ion sensors. The binding of a target ion by the macrocycle can induce a conformational change in the sidearm, resulting in a detectable optical signal. Similarly, the attachment of polymerizable groups can allow for the incorporation of the macrocycle into larger polymeric structures.

Synthesis of Substituted this compound Analogues

Substituted analogues of this compound can be prepared by using substituted precursors in the initial macrocyclization reaction. For instance, if a substituted diamine or diol is used, the resulting macrocycle will bear the substituent on its backbone. This approach allows for the introduction of functional groups at positions other than the nitrogen atoms.

Another strategy is the post-synthesis modification of the macrocyclic backbone, although this is generally more challenging due to the lower reactivity of the C-H bonds compared to the N-H bonds.

Formation of Polymeric and Resin-Bound Derivatives for Specific Applications

For applications such as ion-exchange chromatography or heterogeneous catalysis, this compound can be immobilized on a solid support, such as a polymer resin. A notable example is the synthesis of a triazacrown ion exchanger for the separation of lithium isotopes.

In this application, the macrocycle is functionalized by reaction with a Merrifield peptide resin, which is a chloromethylated polystyrene. The nitrogen atoms of the triazacrown ring displace the chloride on the resin to form a covalent bond, resulting in the immobilization of the macrocycle. This resin-bound triazacrown ether has shown a significant separation factor for lithium isotopes, with the heavier isotope, ⁷Li⁺, being enriched in the resin phase.

Table 2: Data on Resin-Bound this compound for Lithium Isotope Separation

| Parameter | Value | Reference |

| Resin Type | Merrifield Peptide Resin | nih.gov |

| Macrocycle | This compound | nih.gov |

| Application | Elution chromatographic separation of lithium isotopes | nih.gov |

| Eluent | 3.0 M NH₄Cl solution | nih.gov |

| Single Stage Separation Factor | 1.027 | nih.gov |

| Enrichment | ⁷Li⁺ in the resin phase, ⁶Li⁺ in the solution phase | nih.gov |

This example highlights how the functionalization of the this compound core can lead to materials with specialized and practical applications. The versatility of the nitrogen atoms in the macrocyclic ring allows for a range of derivatization strategies to be employed, paving the way for the development of novel functional materials.

Structural Elucidation and Conformational Analysis of 1,7,13 Trioxa 4,10,16 Triazacyclooctadecane and Its Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the synthesis of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane and for studying its interactions with guest ions in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of synthesized aza-crown ethers. nih.govnih.gov Techniques such as ¹H and ¹³C NMR are routinely used to confirm the molecular structure by analyzing the chemical shifts, multiplicities, and integrals of the signals corresponding to the protons and carbons in the macrocyclic framework. nih.govnih.gov

NMR is also highly effective for studying complexation events. Upon binding a cation, changes in the chemical shifts of the macrocycle's protons and carbons are observed, providing evidence of the interaction and indicating which atoms are involved in coordination. Multinuclear NMR experiments can be employed to study complexes with NMR-active nuclei, yielding detailed information about the coordination environment in solution. acs.org Temperature-dependent NMR experiments can also provide insights into the flexibility of the aza-crown moiety in solution. acs.org

Table 1: Representative Spectroscopic Data for Aza-Crown Ether Characterization

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shift changes of protons adjacent to donor atoms upon ion binding. | Confirmation of host-guest interaction and identification of binding sites. |

| ¹³C NMR | Shifts in carbon resonances upon complexation. | Provides complementary structural information about the complex. |

| Multinuclear NMR | Direct observation of the complexed metal ion's nucleus. | Elucidates the direct coordination environment of the metal ion. |

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is a valuable technique for identifying key functional groups within the macrocycle. For protonated aza-crown ethers, broad vibration bands in the 2800-2200 cm⁻¹ region are characteristic of N-H⁺ stretching. nih.gov The stretching vibrations of the O-C-O ether linkages typically appear in the 1150-1090 cm⁻¹ region. nih.gov

Mass spectrometry (MS) is crucial for determining the molecular weight of the macrocycle and its complexes, thus confirming their composition. Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI-MS) are commonly used. nih.govacs.org ESI-MS is particularly useful for studying host-guest complexes, as it allows for the gentle transfer of intact, non-covalent complexes from solution to the gas phase for mass analysis. More advanced techniques combining ion mobility spectrometry with mass spectrometry (IMMS) can separate and characterize different conformers or protomers of the aza-crown ether and its complexes in the gas phase. acs.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of structure and offers precise information about the three-dimensional arrangement of atoms in the solid state. nih.gov This technique is essential for determining the exact conformation of the macrocyclic ring, the coordination geometry around a complexed metal ion, and the specific bond lengths and angles within the complex. nih.govresearchgate.net

For example, X-ray analysis of a diprotonated 1,10-diaza-18-crown-6 complex revealed a centrosymmetric conformation of the crown ether cation. nih.gov In a sodium thiocyanate (B1210189) complex with a functionalized diaza-18-crown-6, the sodium ion was coordinated by all six donor atoms of the macrocycle (four oxygen and two nitrogen) as well as by phosphoryl oxygen atoms from side chains, resulting in a hexagonal bipyramidal coordination polyhedron. researchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonds, that stabilize the packing of molecules in the crystal lattice. nih.govnih.gov

Table 2: Example Crystallographic Data for a Substituted Diaza-18-Crown-6 Sodium Complex researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Hexagonal Bipyramid |

| Na-O (ether) distance (avg.) | 2.682 Å |

| Na-N distance | 2.861 Å |

| Na-O (phosphoryl) distance | 2.325 Å |

Conformational Studies and Molecular Dynamics Simulations

Crown ethers and their aza-analogues are inherently flexible molecules capable of adopting numerous conformations. nih.govresearchgate.net Conformational analysis is therefore critical to understanding their binding properties, as the macrocycle must often reorganize its shape to accommodate a guest ion. nih.gov

Conformational searches are frequently performed using molecular mechanics methods to identify low-energy structures. mdpi.com These initial geometries can then be further optimized using higher-level quantum chemical calculations. nih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the macrocycle and its complexes over time, providing a dynamic picture of its flexibility and the process of ion binding and release. These studies have shown that multiple conformers can coexist and may not interconvert on the timescale of certain experimental measurements. acs.org

Theoretical and Computational Chemistry Approaches to Macrocyclic Conformation and Stability

Theoretical and computational methods are powerful tools for investigating the conformation and stability of this compound and its complexes. nih.gov Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model these systems. mdpi.comnih.gov

These computational approaches can:

Calculate Binding Energies: Determine the thermodynamic stability of complexes with various cations, which helps in predicting selectivity. nih.gov For instance, DFT modeling has shown that certain diaza-crown ethers bind Ca²⁺ more effectively than Na⁺ or K⁺. mdpi.comnih.gov

Analyze Electronic Structure: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the bonding between the macrocycle and the metal ion, including factors like ligand-to-metal charge transfer, which is important for complex stability. nih.gov

These theoretical investigations provide a molecular-level understanding that complements experimental findings and guides the design of new macrocycles with specific ion-binding properties. mdpi.com

Table 3: Theoretical Binding Energy (ΔU) for Cations with a Diaza-Crown Ether Derivative nih.gov

| Cation | Binding Energy (ΔU) in kcal/mol |

| Na⁺ | -86.5 |

| K⁺ | -70.7 |

| Ca²⁺ | -215.1 |

Coordination Chemistry of 1,7,13 Trioxa 4,10,16 Triazacyclooctadecane

Ligand Properties and Donor Atom Characteristics of the Macrocycle

1,7,13-Trioxa-4,10,16-triazacyclooctadecane is a flexible macrocycle that can adopt various conformations to accommodate metal ions of different sizes. The presence of both etheric oxygen atoms and secondary amine nitrogen atoms as potential donor sites imparts a unique character to this ligand. The three oxygen atoms act as hard donors, exhibiting a preference for hard metal ions such as alkali and alkaline earth metals. In contrast, the three nitrogen atoms are borderline donors, capable of coordinating with a wider range of metal ions, including transition metals.

The synergistic interaction between the nitrogen and oxygen donor atoms is crucial for the formation of stable metal complexes. The lone pairs of electrons on these atoms create a negatively charged cavity that is well-suited for encapsulating cations. The flexibility of the 18-membered ring allows it to preorganize for effective binding, minimizing the entropic penalty associated with complexation.

Complexation with Alkali and Alkaline Earth Metal Ions

The ability of this compound to selectively bind alkali and alkaline earth metal ions is a key area of study, with implications for ion separation and transport.

Thermodynamic Stability Studies (Binding Constants)

The compound exhibits a notable affinity for alkali metal ions, with binding constants (log K) of 3.2 for Li⁺ and 2.8 for Na⁺. This suggests a preference for the smaller lithium ion, which likely fits more snugly within the macrocyclic cavity.

| Metal Ion | Binding Constant (log K) |

| Li⁺ | 3.2 ± 0.1 |

| Na⁺ | 2.8 ± 0.2 |

Data for other alkali and alkaline earth metals with this specific ligand is sparse in the reviewed literature.

Kinetic Aspects of Complex Formation and Dissociation

The kinetics of complex formation and dissociation are critical for understanding the dynamic behavior of these systems. For a related compound, 1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane, kinetic studies with alkaline earth metals have been conducted. nih.gov For instance, the enantiomerization of its complexes with Mg²⁺, Ca²⁺, and Ba²⁺ in methanol (B129727) reveals rate constants (k) at 298.2 K of 2310, 582, and 445 s⁻¹, respectively. nih.gov While this data is for a different ligand, it highlights the dynamic nature of such complexation reactions. Detailed kinetic studies specifically for this compound with alkali and alkaline earth metals are necessary to fully elucidate the mechanisms and rates of these processes.

Selectivity Mechanisms Towards Specific Cations

The selectivity of macrocyclic ligands for specific cations is primarily governed by the "size-match" concept, where the cation that best fits the ligand's cavity forms the most stable complex. The cavity size of this compound, an 18-crown-6 (B118740) analog, is well-suited for the potassium ion (ionic radius ~1.38 Å). However, the presence of three nitrogen donors introduces additional factors influencing selectivity.

The combination of hard oxygen and borderline nitrogen donors allows for a nuanced interaction with cations. The flexibility of the ring enables it to partially wrap around cations that may not be a perfect size match. Furthermore, the nature of the solvent can play a significant role in selectivity by influencing the solvation energies of both the cation and the ligand-cation complex.

Complexation with Transition Metal Ions

The nitrogen donor atoms in this compound make it an effective ligand for a variety of transition metal ions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this macrocycle typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating. The resulting complexes can be isolated as crystalline solids and characterized by a range of spectroscopic and analytical techniques.

Common characterization methods include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide valuable structural information.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center.

X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal ion.

While specific synthetic procedures and detailed characterization data for transition metal complexes of this compound are dispersed throughout the literature, studies on similar macrocycles provide a general framework for their preparation and analysis. semanticscholar.orgjocpr.comnih.govnih.gov

Despite a comprehensive search for scientific literature, detailed information specifically concerning the coordination chemistry of the parent macrocycle This compound is not available to construct the requested article. The search results predominantly feature data on related but structurally distinct compounds, such as derivatives with appended functional groups (e.g., diacetic acids) or different macrocyclic frameworks.

The available literature does not provide the specific experimental data and detailed research findings necessary to accurately and thoroughly address the outlined sections on:

Redox-Active Ligand Behavior and Electrochemical Recognition

While general principles of coordination chemistry of macrocycles are well-established, the strict requirement to focus solely on "this compound" and to adhere to the detailed outline cannot be met without specific studies on this particular compound. The introduction of information from related but different molecules would violate the explicit instructions of the request.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy based on the currently accessible information.

Supramolecular Chemistry and Host Guest Interactions Involving 1,7,13 Trioxa 4,10,16 Triazacyclooctadecane

Principles of Molecular Recognition by Aza-Crown Ethers

Aza-crown ethers are a class of macrocyclic ligands in which one or more oxygen atoms of a traditional crown ether are replaced by nitrogen atoms. mdpi.com This substitution introduces unique properties that govern their molecular recognition capabilities. mdpi.com The fundamental principle of recognition by these molecules lies in their ability to form stable, selective complexes with guest ions or molecules, a process driven by a combination of factors. nih.gov

Structurally, aza-crown ethers feature a hydrophobic exterior and a hydrophilic cavity lined with the lone pairs of electrons from the oxygen and nitrogen heteroatoms. nih.gov This pre-organized cavity can accommodate positively charged guests, primarily through ion-dipole interactions. The selectivity of this binding is influenced by the "size-fit" relationship, where a strong complex is formed when the size of the guest cation closely matches the size of the host's cavity. mdpi.com For instance, the well-known 18-crown-6 (B118740), with its specific cavity size, shows a high affinity for potassium ions. mdpi.com

The replacement of oxygen with nitrogen atoms imparts distinct characteristics. The trivalent nitrogen atom, unlike the divalent oxygen, allows for the attachment of sidearms or other functional groups, which can significantly modify the host's binding properties. mdpi.com Furthermore, the nitrogen atoms, particularly when protonated or as secondary amines, can act as hydrogen bond donors or acceptors, adding another layer of potential interaction with the guest. These features make aza-crown ethers exceptionally versatile for selectively binding a wide range of species, from metal ions to ionic organic molecules. nih.gov

Host-Guest Complexation with Various Cations (e.g., Ammonium)

1,7,13-Trioxa-4,10,16-triazacyclooctadecane is capable of forming host-guest complexes with a variety of cations. The binding mechanism involves the cooperative electrostatic interactions between the positive charge of the cation and the electron lone pairs of the three oxygen and three nitrogen donor atoms within the macrocyclic cavity.

The complexation with ammonium (B1175870) ions (NH₄⁺) is of particular interest for triaza-crown ethers. The tetrahedral geometry and hydrogen-bonding capability of the ammonium ion allow for a specific, three-dimensional interaction within the host's cavity. The three nitrogen atoms of this compound can serve as hydrogen bond acceptors for the acidic protons of the NH₄⁺ guest. Research indicates that a triaza crown ether with alternating nitrogen and oxygen atoms can be used to enhance selectivity for ammonium ions over similarly sized metal cations like potassium. researchgate.net This enhanced selectivity arises because the triaza crown provides a sufficient number of hydrogen-bonding sites for the ammonium ion, while presenting fewer binding sites for a potassium ion compared to a classic all-oxygen crown ether like 18-crown-6. researchgate.net

The stability of these host-guest complexes is quantified by the association constant (Kₐ), with higher values indicating stronger binding. The table below provides illustrative data on the binding affinities of a related diaza-crown ether for various cations, demonstrating the principle of selective complexation.

| Guest Cation | Host Molecule | Association Constant (log Kₐ) | Solvent |

|---|---|---|---|

| Na⁺ | Diaza-18-crown-6 | 3.85 | Methanol (B129727) |

| K⁺ | Diaza-18-crown-6 | 4.25 | Methanol |

| NH₄⁺ | Diaza-18-crown-6 | 4.35 | Methanol |

| Ca²⁺ | Diaza-18-crown-6 | 2.70 | Methanol |

This table presents representative data for a related compound, Diaza-18-crown-6, to illustrate the principles of cation selectivity. Specific experimental values for this compound may vary.

Influence of Macrocycle Structure and Sidearm Modifications on Recognition Selectivity

The selectivity of an aza-crown ether is not static and can be tuned by altering its molecular structure. Two primary strategies for this are modifying the macrocyclic ring itself and appending sidearms to the nitrogen atoms.

The inherent structure of the macrocycle—its ring size and the number and type of heteroatoms—is the primary determinant of its binding preference. The arrangement of alternating oxygen and nitrogen atoms in this compound creates a specific binding environment. Changing the ring size or the number of donor atoms would directly impact the cavity dimensions and the coordination geometry, thus shifting the selectivity towards different cations.

A more versatile approach to modifying selectivity involves the covalent attachment of sidearms or "lariat" groups to the nitrogen atoms of the macrocycle. rsc.org These appended arms can carry additional donor groups (e.g., ethers, amines, carboxylates) that can also coordinate with the bound guest. This creates a three-dimensional binding pocket, leading to a significant increase in both the stability and selectivity of the complex compared to the parent macrocycle. This phenomenon is often referred to as the "lariat effect." For example, attaching a sidearm with a carbonyl oxygen can introduce an additional binding site, which can participate in cation binding. nih.gov

The nature of the sidearm can be tailored to target specific guests. Introducing chromophores can create sensors that signal binding events through changes in color or fluorescence, while chiral sidearms can be used to achieve enantioselective recognition of chiral guest molecules. rsc.org Small structural changes can lead to significant and sometimes unexpected differences in binding behavior, making the rational design of such systems a key area of research. rsc.org

| Host Molecule | Modification | Effect on Binding |

|---|---|---|

| Aza-crown ether | No sidearm | Baseline cation binding affinity and selectivity. |

| Aza-crown ether | Alkyl sidearm | Increases lipophilicity, may slightly alter conformation. |

| Aza-crown ether | Sidearm with ether oxygen | Provides an additional coordination site, enhancing affinity for cations. |

| Aza-crown ether | Sidearm with ionizable group (e.g., -COOH) | Creates a pH-switchable ligand with very strong cation binding upon deprotonation. |

This table illustrates the general effects of sidearm modifications on the properties of aza-crown ethers.

Dynamics and Mechanisms of Host-Guest Interactions

The interaction between this compound and a guest cation is not a simple static process but a dynamic equilibrium. The mechanism of complexation involves several steps, beginning with the diffusion of the host and guest molecules in solution. For a cation to be bound, it must at least partially shed its shell of solvent molecules, an energetically demanding step. Simultaneously, the macrocycle may undergo conformational changes to adopt a geometry suitable for encapsulating the guest.

The dynamics of these interactions—the rates of complex formation and dissociation—are crucial for the function of these molecules, particularly in applications like ion transport. Ultrafast infrared spectroscopy and other advanced spectroscopic techniques can be used to study these dynamics. nih.gov For instance, studies on crown ether complexes have shown that the host can impose geometric constraints that affect the dynamics of counter-anions located near the complex. nih.gov Computational methods, such as Density Functional Theory (DFT), are also powerful tools for modeling the geometries of these complexes and calculating their binding energies, providing molecular-level insights into the factors that control their stability and selectivity. nih.gov These studies reveal that the binding process is a sophisticated interplay of size-fit relationships, solvation effects, and conformational flexibility.

Advanced Research Applications Non Clinical

Metal Ion Separation and Purification Technologies

The ability of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane to selectively bind with metal cations is a cornerstone of its application in separation and purification technologies. The presence of both hard oxygen and softer nitrogen donor atoms within its macrocyclic framework allows for nuanced interactions with a variety of metal ions, leading to its exploration in specialized separation processes.

A significant and well-documented application of this compound is in the field of lithium isotope separation. The two stable isotopes of lithium, ⁶Li and ⁷Li, have critical applications in the nuclear industry. Research has demonstrated that ion exchange resins functionalized with this aza-crown ether can effectively separate these isotopes.

In a notable study, an ion exchange resin with this compound as an anchor group was utilized for lithium isotope separation through column chromatography. The research found that the lighter isotope, ⁶Li, was preferentially concentrated in the resin phase, while the heavier isotope, ⁷Li, was enriched in the solution phase. researchgate.net This separation is quantified by the single separation factor (α), which represents the ratio of the isotopic ratios in the two phases. A higher separation factor indicates a more efficient separation process. The study reported a significant single separation factor of 1.068. researchgate.net

Table 1: Lithium Isotope Separation using this compound Functionalized Resin

| Parameter | Value | Reference |

|---|---|---|

| Macrocycle Anchor Group | This compound (N₃O₃) | researchgate.net |

| Chromatography Column Dimensions | 0.6 cm (I.D.) x 20 cm (height) | researchgate.net |

| Eluent | 1.0M Ammonium (B1175870) chloride (NH₄Cl) solution | researchgate.net |

| Enrichment Phase for ⁶Li | Resin Phase | researchgate.net |

| Enrichment Phase for ⁷Li | Fluid Phase | researchgate.net |

| Single Separation Factor (α) | 1.068 | researchgate.net |

This research highlights the potential of this compound in developing efficient and selective isotope separation technologies, which are of great importance in nuclear science and technology.

While specific studies detailing the use of the unsubstituted this compound for the extraction of a wide range of strategic metal ions are not extensively documented in the available literature, the general class of aza-crown ethers is recognized for its potential in this area. These macrocycles can be employed in liquid-liquid or solid-phase extraction processes to selectively remove valuable metal ions from complex matrices. The design of the macrocycle, including the number and type of donor atoms and the ring size, dictates its selectivity towards different metal ions. For instance, derivatives of this aza-crown ether have been studied for their complexation with various divalent and trivalent metal ions, which is a prerequisite for their use in extraction and recovery processes.

The application of this compound in environmental remediation is conceptually linked to its ability to selectively bind with heavy metal ions. By immobilizing the macrocycle onto a solid support, it is possible to create materials that can effectively sequester toxic heavy metal ions from contaminated water sources. While detailed studies focusing solely on the parent this compound for environmental remediation are limited, the broader class of aza-crown ethers is being explored for this purpose. The selective binding properties of these compounds could lead to the development of highly efficient and reusable systems for the removal of pollutants like lead, cadmium, and mercury from the environment.

Catalysis and Reaction Rate Modulation

The ability of aza-crown ethers to form complexes with metal ions also extends their utility into the realm of catalysis. By modulating the electronic and steric environment of a complexed metal ion, or by bringing reactants into close proximity, these macrocycles can influence the rates and selectivities of chemical reactions.

Metal complexes of aza-crown ethers, including those derived from this compound, are of interest as synthetic catalysts. These complexes can mimic the active sites of metalloenzymes and have been investigated for their ability to catalyze a variety of organic reactions. For example, the metal complexes of aza-crown ethers have been developed as artificial hydrolases, capable of catalyzing the hydrolysis of esters and phosphates. nih.gov The macrocycle serves to stabilize the metal ion catalyst and can also influence the substrate selectivity of the reaction. The catalytic activity of these complexes is dependent on the nature of the metal ion, the structure of the aza-crown ether, and the reaction conditions. While the catalytic potential of metal complexes derived from this compound is theoretically significant, specific and detailed research on this parent macrocycle in catalysis is an area that warrants further investigation.

Supramolecular catalysis is an area where the host-guest chemistry of crown ethers is particularly relevant. northeastern.eduresearchgate.net In this approach, the macrocycle acts as a receptor, binding a substrate through non-covalent interactions and thereby facilitating its reaction. northeastern.edu The cavity of the aza-crown ether can provide a microenvironment that is distinct from the bulk solvent, which can lead to enhanced reaction rates and altered product selectivities. Furthermore, by attaching catalytic functional groups to the aza-crown ether framework, it is possible to create bifunctional catalysts where the macrocycle binds the substrate and the attached functional group performs the catalytic transformation. The application of this compound in supramolecular catalysis is a promising research direction, building on the extensive work done with other crown ethers and aza-crown ethers. northeastern.edutandfonline.com

Chemical Sensing and Detection Systems

The unique cation-binding properties of this compound, a member of the aza-crown ether family, make it a valuable component in the development of advanced chemical sensing and detection systems. The presence of both oxygen and nitrogen donor atoms within its macrocyclic framework allows for the selective complexation of various cations, which can be translated into measurable signals. This has led to its exploration in ion-selective electrodes and optical and electrochemical sensors.

Development of Ion-Selective Probes and Electrodes

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The selectivity of an ISE is determined by the ionophore incorporated into its membrane. Aza-crown ethers, including structures similar to this compound, have been investigated as ionophores due to their ability to selectively bind certain cations. mdpi.com

The performance of an ISE is characterized by its linear range, slope (which should be close to the Nernstian value), detection limit, and selectivity coefficients. The selectivity of the aza-crown ether for a particular cation is influenced by factors such as the cavity size of the macrocycle, the type of donor atoms, and the charge and ionic radius of the cation. While specific performance data for an ISE based solely on this compound is not extensively detailed in publicly available literature, research on related aza-crown ethers provides insights into its potential. For instance, a PVC membrane electrode using a charge-transfer complex of iodine with 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (B1229881) has been developed for the selective detection of the triiodide ion. nih.govresearchgate.net This electrode demonstrated a Nernstian response over a wide concentration range, indicating the potential of aza-crown ether frameworks in constructing effective ISEs. nih.govresearchgate.net

The table below illustrates the typical performance characteristics of an ion-selective electrode based on a related dibenzyl-substituted aza-crown ether, which can be considered indicative of the potential performance of a sensor incorporating this compound.

Table 1: Performance Characteristics of a Triiodide Ion-Selective Electrode Based on a Substituted Diazacyclooctadecane

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 1.0 x 10⁻¹ - 1.0 x 10⁻⁵ M | nih.gov |

| Slope | 59.3 ± 0.9 mV/decade | nih.gov |

| Detection Limit | 6.3 x 10⁻⁶ M | nih.gov |

| Response Time | 30 s | nih.gov |

Optical and Electrochemical Sensors for Cations

Beyond potentiometric detection with ISEs, this compound can be incorporated into optical and other electrochemical sensors for cations. In these sensors, the binding of a cation by the aza-crown ether induces a change in an optical property (e.g., fluorescence or absorbance) or an electrochemical signal. rsc.org

Optical Sensors: Fluorescent chemosensors are a prominent class of optical sensors. rsc.org They typically consist of a fluorophore (a light-emitting molecule) linked to an ionophore (in this case, the aza-crown ether). mdpi.com When the aza-crown ether binds to a cation, the photophysical properties of the fluorophore are altered, leading to a change in the fluorescence intensity or wavelength. researchgate.net This change can be a "turn-on" or "turn-off" response. The design of these sensors allows for high sensitivity and selectivity, as the aza-crown ether can be tailored to bind specific cations. rsc.org While specific examples detailing this compound in a fluorescent sensor are not readily available, the general principle is well-established for aza-crown ethers. researchgate.net

Electrochemical Sensors: In addition to ISEs, aza-crown ethers can be used in other types of electrochemical sensors, such as voltammetric or amperometric sensors. In these systems, the aza-crown ether is typically immobilized on an electrode surface. The binding of a cation to the macrocycle can influence the electron transfer processes at the electrode, leading to a measurable change in the current or potential. The selectivity of these sensors is again dictated by the specific binding affinity of the aza-crown ether for different cations.

The development of sensors based on aza-crown ethers is an active area of research, with ongoing efforts to improve selectivity, sensitivity, and response time for the detection of a wide range of cations. mdpi.com

Applications in Materials Science and Polymer Chemistry

The ability of this compound to selectively bind cations also makes it a valuable building block in materials science and polymer chemistry. By incorporating this macrocycle into larger polymer structures, it is possible to create functional materials with tailored properties for applications such as separation science and the development of novel macromolecular assemblies.

Integration into Polymer Matrices for Separation and Functional Materials

The immobilization of aza-crown ethers onto polymer supports is a strategy to create materials for the selective removal or separation of metal ions from solutions. researchgate.net These materials combine the handling and stability advantages of a solid support with the selective binding capabilities of the macrocycle. Such functional polymers can be used in various formats, including as membranes for ion transport or as resins for chromatographic separations. nih.gov

When integrated into a polymer membrane, this compound could facilitate the selective transport of specific cations across the membrane. nih.gov The selectivity of the transport would be governed by the binding affinity of the aza-crown ether for different cations. This approach is of interest for applications such as water purification, the recovery of precious metals, and in the development of ion-selective membrane electrodes. While the specific use of this compound in this context is not widely documented, the principle has been demonstrated with other crown ethers.

The table below provides a conceptual overview of how the properties of a polymer matrix can be modified by the incorporation of an aza-crown ether.

Table 2: Conceptual Properties of Aza-Crown Ether-Functionalized Polymers

| Property | Description | Potential Application |

|---|---|---|

| Ion Selectivity | Preferential binding of specific cations from a mixture. | Selective ion extraction, water purification. |

| Ion Transport | Facilitated movement of specific ions across a membrane. | Ion-selective membranes, electrochemical devices. |

| Functional Surface | Modified surface properties for specific interactions. | Chromatography, heterogeneous catalysis. |

Design of Novel Crosslinkers for Macromolecular Assemblies

The nitrogen atoms in the this compound ring provide reactive sites that can be used to chemically link polymer chains together, a process known as crosslinking. By using the aza-crown ether as a crosslinker, it is possible to create polymer networks with unique properties. The aza-crown ether moiety within the crosslink can still bind cations, leading to materials that can change their properties in response to the presence of specific ions. researchgate.net

For example, the swelling behavior of a hydrogel crosslinked with an aza-crown ether could be influenced by the concentration of a particular cation in the surrounding solution. This could have applications in areas such as controlled drug release or the development of "smart" materials that respond to environmental stimuli. The use of aza-crown ethers as crosslinkers has the advantage of introducing ion-binding sites directly into the polymer network structure, which can influence the material's mechanical and chemical properties. researchgate.net

Derivatives As Core Structures in Specialized Chemical Research Areas

Structural Role in Natural Product Analogues (e.g., Enniatins, Beauvericin)

The 1,7,13-Trioxa-4,10,16-triazacyclooctadecane ring is the central scaffold of a significant class of naturally occurring cyclic hexadepsipeptides, most notably the enniatins and beauvericin (B1667859). nih.govresearchgate.netmdpi.com These compounds are produced by various species of fungi, particularly of the Fusarium genus, and exhibit a range of biological activities. researchgate.netmdpi.com In these natural products, the core macrocycle is substituted with various side chains, giving rise to a diverse family of related molecules. Beauvericin, for instance, is a cyclic hexadepsipeptide with a structure formally named (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone. nih.gov Similarly, the enniatins are composed of alternating N-methyl amino acids and hydroxy acids built upon this same trioxa-triaza-cyclooctadecane framework. nih.govmdpi.com

The natural diversity of these compounds stems from the low substrate specificity of the multifunctional enzyme responsible for their biosynthesis, enniatin synthetase. mdpi.comnih.gov This enzyme can incorporate different amino and hydroxy acid precursors, leading to a wide array of natural analogues that have been isolated and characterized. researchgate.netnih.gov

The synthesis of analogues of enniatins and beauvericin is a key area of research aimed at exploring their structure-activity relationships and developing new therapeutic agents. The synthetic strategy generally does not involve using the pre-formed this compound as a starting material. Instead, the macrocyclic core is constructed as part of the total synthesis.

The common approach is a fragment condensation method. nih.gov This involves the synthesis of linear depsipeptide precursors, which are typically dimers or trimers of the constituent N-methyl amino acid and α-hydroxy acid units. nih.gov These linear fragments are then coupled together and subsequently cyclized to form the final 18-membered macrocyclic ring. The biosynthesis of these compounds follows a similar path, where a linear hexadepsipeptide is formed and then cyclized by the enniatin synthetase enzyme. nih.gov This synthetic versatility allows chemists to introduce a wide variety of non-natural amino acid and hydroxy acid components, creating a vast library of analogues with modified properties.

| Synthetic Step | Description |

| Precursor Synthesis | Synthesis of N-methyl amino acid and D-α-hydroxy acid units. |

| Fragment Coupling | Coupling of precursor units to form linear di- or tridepsipeptides. |

| Linear Hexadepsipeptide Formation | Further coupling of fragments to assemble the full linear backbone. |

| Macrocyclization | Intramolecular cyclization of the linear precursor to form the 18-membered this compound core. |

This table provides an interactive breakdown of the general synthetic sequence for creating natural product analogues based on the this compound core.

Understanding the three-dimensional structure and conformational flexibility of these macrocycles is crucial for explaining their biological activity. A variety of sophisticated analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. The crystal structure of a beauvericin-barium picrate (B76445) complex has been determined, offering precise data on bond lengths, bond angles, and the conformation of the macrocycle when bound to a cation. acs.org This analysis revealed how the carbonyl oxygen atoms of the depsipeptide coordinate with the barium ion, holding it within the central cavity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for studying the conformation of these molecules in solution. nih.gov Conformational studies of beauvericin have shown that its structure is highly dependent on the solvent environment. In non-polar solvents, it adopts a more rigid conformation, while in polar solvents, it is more flexible. nih.gov Upon complexation with alkali metal ions (such as Li⁺, Na⁺, K⁺, and Cs⁺), the conformation of beauvericin changes significantly, adopting a structure similar to that observed in non-polar solvents. nih.gov These NMR studies, including measurements of coupling constants and Nuclear Overhauser Effects (NOE), allow for the detailed mapping of the molecule's three-dimensional shape and its dynamic behavior in solution. nih.gov

| Technique | Information Obtained | Example Finding for Beauvericin |

| X-ray Crystallography | Precise solid-state 3D structure, bond lengths, and angles. | Determined the coordination of a barium ion within the macrocyclic cavity. acs.org |

| ¹H-NMR Spectroscopy | Solution-state conformation, molecular flexibility, and ion-binding interactions. | Conformation differs in polar vs. non-polar solvents; ion-complexed form resembles the non-polar state conformation. nih.gov |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation and fragmentation patterns for structural verification. | Used alongside NMR for unambiguous identification of beauvericin and its analogues. |

This interactive table summarizes the key analytical methods used for the structural analysis of this compound derivatives.

Bio-inspired Chemical Systems and Biomimetic Research

Derivatives of this compound, particularly beauvericin and the enniatins, are classic examples of ionophores, molecules that can transport ions across lipid membranes. This function makes them excellent models for bio-inspired and biomimetic research, aimed at creating synthetic systems that mimic the function of natural biological ion channels. The ability of these macrocycles to selectively bind cations and facilitate their movement through hydrophobic barriers is a key feature studied in this context.

The primary mechanism by which beauvericin and enniatin analogues transport ions across membranes is as mobile carriers. nih.gov This process involves several key steps that have been elucidated through studies using model lipid bilayers and liposome-based assays.

Complexation: At the membrane-water interface, the polar interior of the macrocycle, lined with carbonyl oxygen atoms, selectively binds a cation (e.g., K⁺, Na⁺, Ca²⁺). nih.gov

Conformational Change: Upon binding the ion, the molecule undergoes a conformational change. The flexible side chains orient themselves outwards, creating a non-polar, lipophilic exterior that shields the charged cation. nih.gov

Diffusion: This lipophilic complex then diffuses across the hydrophobic core of the lipid bilayer down the electrochemical gradient of the ion.

Decomplexation: On the other side of the membrane, the ion is released, and the macrocycle returns to the interface to repeat the process.

Beauvericin is known to increase membrane permeability to several cations, with a particular efficiency for divalent ions like Ca²⁺. nih.gov The resulting influx of Ca²⁺ into cells is a primary contributor to its cytotoxic effects. nih.gov Some studies also suggest that these molecules can aggregate within the membrane to form transient ion channels, providing an alternative pathway for ion passage. nih.gov The study of these natural product analogues provides fundamental insights into the principles of molecular recognition and transmembrane transport, guiding the design of novel synthetic ionophores for various applications.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Ligands with Tailored Selectivity

The ability of aza-crown ethers like 1,7,13-Trioxa-4,10,16-triazacyclooctadecane to selectively bind specific metal cations is a cornerstone of their utility. nih.gov Future research is heavily focused on moving beyond serendipitous discovery to the rational and predictive design of new ligands with precisely tailored selectivity for target ions.

A key principle guiding this effort is the preorganization of the ligand. nih.govwikipedia.org An effective macrocyclic ligand is one that is already in a favorable conformation for binding before the guest cation is introduced, minimizing the entropic penalty of complexation. wikipedia.orgnih.gov This "macrocyclic effect" explains the high affinity these compounds have for metal ions compared to their linear counterparts. wikipedia.org

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in this field. mdpi.comnih.gov DFT calculations allow researchers to predict the binding energies and geometries of aza-crown ether-cation complexes. mdpi.com This theoretical guidance helps chemists to choose the right macrocycle for a specific ion before engaging in lengthy synthesis. mdpi.comnih.gov For instance, theoretical investigations can determine how the cavity size of the aza-crown ether and the charge density of the cation influence binding affinity, explaining why certain ring sizes prefer specific ions, such as the preference of 18-crown-6 (B118740) for potassium ions. mdpi.com By modifying the basic this compound scaffold—for example, by adding specific substituent groups to the nitrogen atoms—its electronic properties and steric profile can be altered to fine-tune selectivity for ions like Ca²⁺ over Na⁺ or K⁺. mdpi.comnih.gov

| Ligand Structure | Cation | Calculated Binding Energy (kJ/mol) | Predicted Selectivity |

| Diaza-15-crown-5 | Ca²⁺ | -498.7 | High |

| Diaza-15-crown-5 | Na⁺ | -299.6 | Moderate |

| Diaza-15-crown-5 | K⁺ | -224.3 | Low |

| Diaza-18-crown-6 | Ca²⁺ | -450.2 | Moderate |

| Diaza-18-crown-6 | Na⁺ | -278.2 | Moderate |

| Diaza-18-crown-6 | K⁺ | -295.4 | High |

This table presents representative DFT-calculated binding energies for diaza-crown ethers with different cations, illustrating how computational models predict ion selectivity. Data is conceptual and based on findings reported in literature. mdpi.com

Integration into Advanced Functional Materials and Nanostructures

The future of this compound and its derivatives lies in their incorporation into more complex, functional systems. By serving as a molecular recognition component, this aza-crown ether is being integrated into advanced materials for sensing, catalysis, and biomedical applications.

Chemosensors: A significant area of development is in fluorescent and colorimetric sensors. mdpi.com By covalently linking the aza-crown ether to a signaling molecule like a fluorophore (e.g., pyrene, acridine), a chemosensor can be created. mdpi.comresearchgate.netnih.gov In the absence of a target cation, the sensor's fluorescence may be quenched. Upon binding of a specific metal ion within the macrocyclic cavity, a conformational change can restore fluorescence, providing a clear "turn-on" signal. nih.gov These sensors are being designed for the selective detection of biologically and environmentally important ions. mdpi.comresearchgate.net

Another approach involves modifying nanoparticles with aza-crown ethers. For example, silver nanoparticles functionalized with aza-crown ether derivatives have been developed as colorimetric sensors. researchgate.net The binding of a target ion, such as Ba²⁺, can induce the aggregation of the nanoparticles, causing a distinct color change from yellow to red or blue that is visible to the naked eye. researchgate.net

Artificial Enzymes: Aza-crown ether-metal complexes are being explored as artificial hydrolases. nih.gov These complexes can mimic the function of natural enzymes, catalyzing the hydrolysis of substrates like esters and phosphates. nih.gov The macrocycle provides a defined coordination environment for a metal ion (e.g., Zn²⁺, Cu²⁺), which then acts as the catalytic center. nih.gov The design of these artificial enzymes is a promising field with potential applications in biotechnology and medicine. nih.gov

| Material Type | Aza-Crown Derivative | Target Analyte | Principle of Operation |

| Fluorescent Sensor | Acridino-diaza-crown ether | Zn²⁺, Al³⁺ | Cation binding induces fluorescence enhancement ("turn-on"). nih.gov |

| Colorimetric Sensor | Aza-crown ether-modified AgNPs | Ba²⁺ | Cation-induced nanoparticle aggregation causes a visible color change. researchgate.net |

| Artificial Hydrolase | Lanthanide-aza-crown complex | Phosphoesters | Metal complex catalyzes the hydrolysis of the substrate. nih.gov |

| Ion-Selective Electrode | Crown ether-based ionophore | K⁺, Na⁺ | Selective transport of ions across a membrane generates an electrical potential. jetir.org |

This table summarizes various applications of functional materials based on aza-crown ethers.

Green Chemistry Approaches to Synthesis and Application of Macrocyclic Compounds

Traditional methods for synthesizing macrocycles like this compound often involve multi-step processes that are wasteful and may use expensive or toxic heavy-metal catalysts such as ruthenium and rhodium. scitechdaily.com A major future direction is the development of green and sustainable synthetic routes that are more efficient and environmentally benign. core.ac.uk

Biocatalysis: One of the most promising green approaches is biocatalysis, which uses enzymes to perform chemical transformations. scitechdaily.comnih.gov Researchers have successfully used enzymes, such as the commercially available lipase (B570770) CALB, to catalyze the formation of macrocycles with high selectivity. scitechdaily.comeuropeanpharmaceuticalreview.com This method avoids harsh reaction conditions and toxic reagents, offering a sustainable alternative to conventional synthesis. scitechdaily.com Biocatalysis not only provides an eco-friendly route but can also be used to create complex, chiral macrocycles that are difficult to produce through traditional chemistry. scitechdaily.comeuropeanpharmaceuticalreview.com The application of biocatalysis could revolutionize the production of aza-crown ethers, making them more accessible for various applications. acs.org

| Parameter | Traditional Synthesis | Green Approach (Biocatalysis) |

| Catalyst | Often based on toxic/rare metals (e.g., Ru, Rh). scitechdaily.com | Enzymes (e.g., lipases), which are biodegradable and non-toxic. europeanpharmaceuticalreview.com |

| Reaction Conditions | Often requires high temperatures and pressures. | Mild conditions (near room temperature and neutral pH). nih.gov |

| Solvents | Often uses volatile organic compounds (VOCs). | Often aqueous media or greener organic solvents. core.ac.uk |

| Waste Generation | Can be high due to multiple steps and byproducts. | Minimal waste, high atom economy. nih.gov |

| Selectivity | May require protecting groups, leading to extra steps. | High chemo-, regio-, and stereoselectivity in a single step. acs.org |

This table provides a comparison between traditional and green synthetic approaches for macrocyclic compounds.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1,7,13-Trioxa-4,10,16-triazacyclooctadecane derivatives, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this macrocycle often involves acid-induced retro-Asinger reactions followed by Asinger condensations. For example, starting from Asinger heterocycles (e.g., 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine), yields comparable to literature procedures (~70–89%) can be achieved by controlling acid catalysis conditions and optimizing reaction time and temperature . Purification via recrystallization or chromatography is critical to isolate the target compound from side products. Reaction monitoring using TLC or HPLC ensures intermediate stability and progress .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the macrocyclic structure of this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the macrocyclic backbone and substituent positions. For example, symmetry in the structure (e.g., C3 point group) produces distinct splitting patterns .

- Mass Spectrometry : ESI-MS or MALDI-TOF can detect ammonium adducts ([M+NH4]), a hallmark of the 18-membered trioxa-triazacyclooctadecane ring, as observed in mycotoxins like Enniatins .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 220–280 nm) ensures purity (>95%) and identifies degradation products during stability studies .

Q. What are the critical factors influencing the stability of this compound during storage, and how should they be managed?

- Methodological Answer : Stability is compromised by prolonged exposure to moisture, light, or elevated temperatures. Storage at -20°C under inert gas (e.g., argon) minimizes degradation . Lyophilization is recommended for long-term storage of derivatives in solution. Periodic reassessment via HPLC or FT-IR detects oxidation or hydrolysis byproducts, particularly in compounds with labile ester or amide bonds .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the stability and reactivity of this compound in novel reaction environments?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example, reaction path searches can identify acid/base-catalyzed retro-Asinger mechanisms and predict regioselectivity in condensations . Molecular dynamics simulations assess solvent effects (e.g., polarity, dielectric constant) on macrocycle conformation, which influences metal-binding affinity or biological activity .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). Systematic approaches include:

- Dose-Response Studies : Testing derivatives across a broad concentration range (nM–µM) to identify biphasic effects (e.g., pro-apoptotic activity at µM vs. proliferative effects at nM) .

- Standardized Assays : Using validated protocols (e.g., OECD guidelines) for cytotoxicity (MTT assay) or antimicrobial activity (MIC determination) to ensure reproducibility .

- Meta-Analysis : Cross-referencing structural analogs (e.g., Enniatins vs. Beauvericin) to isolate substituent-specific effects on bioactivity .

Q. How can membrane separation technologies enhance the purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration or ultrafiltration membranes (MWCO 500–1000 Da) selectively retain the macrocycle while removing smaller impurities (e.g., unreacted amines, acids). Process parameters such as transmembrane pressure (2–5 bar) and pH (adjusted to minimize aggregation) optimize flux and selectivity. Membrane compatibility with organic solvents (e.g., DMF, THF) must be validated to prevent swelling or degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.